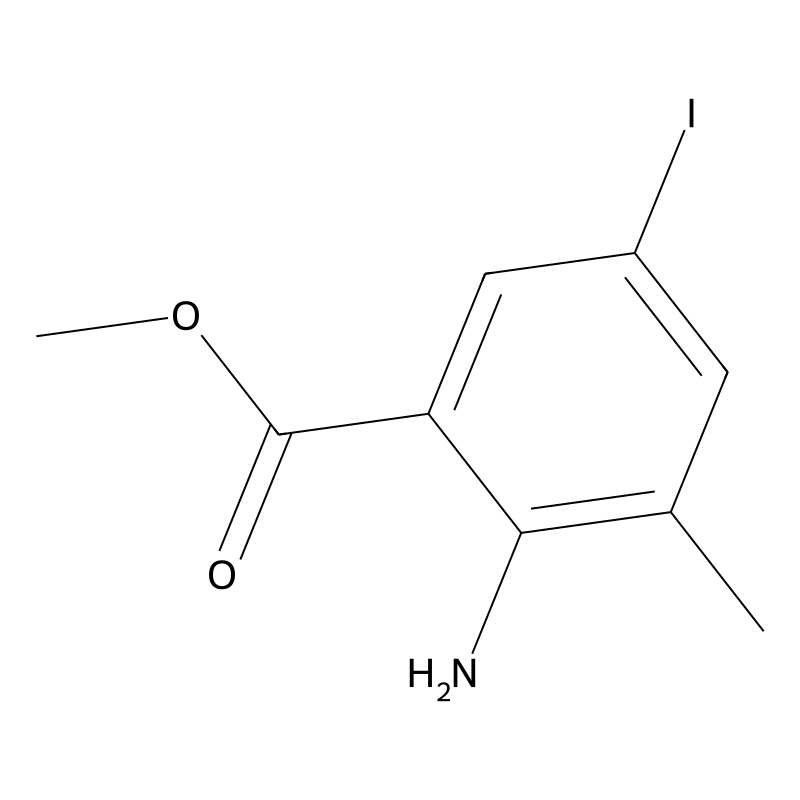Methyl 2-amino-5-iodo-3-methylbenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Methyl 2-amino-5-iodo-3-methylbenzoate is an organic compound characterized by its molecular formula . This compound is a derivative of benzoic acid, specifically containing an amino group, an iodine atom, and a methyl ester group. Its structural uniqueness arises from the positioning of the iodine and amino groups on the aromatic ring, which influences its chemical reactivity and potential biological activity.
- Substitution Reactions: The amino and iodine groups can engage in nucleophilic substitution reactions, allowing for the introduction of different substituents.
- Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are significant in synthetic organic chemistry.
- Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds, utilizing palladium catalysts and boron reagents .
Research indicates that methyl 2-amino-5-iodo-3-methylbenzoate exhibits potential biological activities. It is being studied for its interactions with various biomolecules, which may lead to pharmaceutical applications. The specific mechanisms by which it exerts these effects are still under investigation, focusing on its role as a reactant or intermediate in biological systems .
Several synthesis methods have been developed for methyl 2-amino-5-iodo-3-methylbenzoate:
- Iodination of Methyl 2-amino-3-methylbenzoate: This method involves the direct iodination of methyl 2-amino-3-methylbenzoate using molecular iodine in the presence of an oxidizing agent. This approach allows for high selectivity and yield.
- Bromination Followed by Cyanation: Another method includes brominating the compound followed by a reaction with copper(I) cyanide to introduce the iodine atom .
These methods vary in their efficiency and scalability, with industrial applications requiring careful control of reaction conditions to maximize yield and purity.
Methyl 2-amino-5-iodo-3-methylbenzoate has several applications:
- Chemical Synthesis: It serves as a building block in organic synthesis for creating more complex molecules.
- Pharmaceutical Development: Ongoing research aims to explore its potential as a pharmaceutical intermediate, particularly in drug development.
- Material Science: The compound is also being investigated for its applications in developing new materials due to its unique chemical properties .
Studies on the interactions of methyl 2-amino-5-iodo-3-methylbenzoate with biomolecules are crucial for understanding its biological activity. These interactions may involve binding to specific enzymes or receptors, influencing metabolic pathways or exhibiting antimicrobial properties. Research is ongoing to elucidate these mechanisms and their implications for drug design .
Methyl 2-amino-5-iodo-3-methylbenzoate shares structural similarities with several other compounds, each possessing unique characteristics:
| Compound Name | Key Features |
|---|---|
| 2-Amino-5-cyano-N,3-dimethylbenzamide | Contains an additional methyl group on nitrogen |
| Methyl 2-amino-3-methylbenzoate | Lacks the iodine and cyano groups |
| Methyl 2-amino-5-fluoro-3-methylbenzoate | Contains a fluorine atom instead of iodine |
| Methyl 2-amino-5-bromobenzoate | Contains a bromine atom instead of iodine |
The uniqueness of methyl 2-amino-5-iodo-3-methylbenzoate lies in its specific combination of functional groups and their positions on the aromatic ring, which significantly affect its reactivity and potential biological effects compared to these similar compounds .








